molecular formula C18H19N3O3 B5129821 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5129821
M. Wt: 325.4 g/mol
InChI Key: HOQQANQXRSWELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that it may act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments is its potential as a radiotracer for imaging serotonin receptors in the brain. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with serotonin receptors in the brain. Another direction is to study its potential as a treatment for various neurological and psychiatric disorders. Additionally, research could focus on developing new synthesis methods for this compound to improve its purity and yield.

Synthesis Methods

1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine is synthesized using a two-step process. In the first step, 3-methylbenzoyl chloride is reacted with piperazine in the presence of a base to give 1-(3-methylbenzoyl)piperazine. In the second step, 1-(3-methylbenzoyl)piperazine is reacted with 4-nitrophenyl isocyanate to give 1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-(3-methylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use as a radiotracer for imaging serotonin receptors in the brain.

properties

IUPAC Name

(3-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-14-3-2-4-15(13-14)18(22)20-11-9-19(10-12-20)16-5-7-17(8-6-16)21(23)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQQANQXRSWELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

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